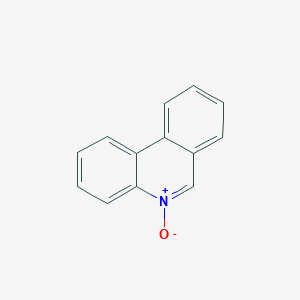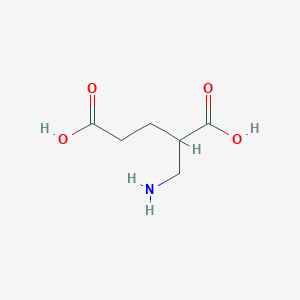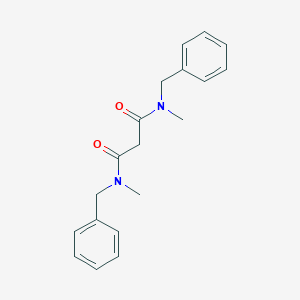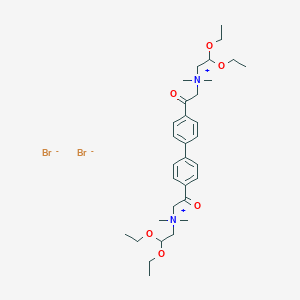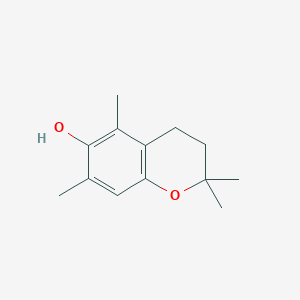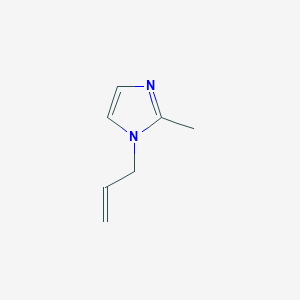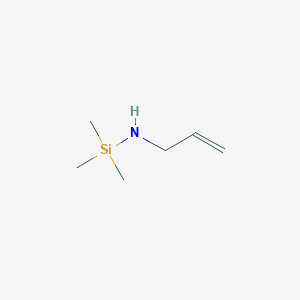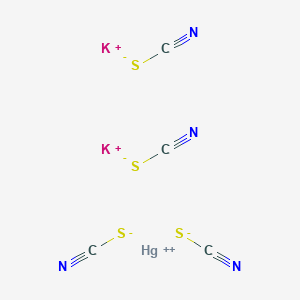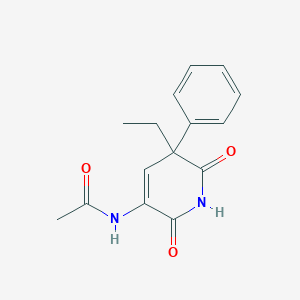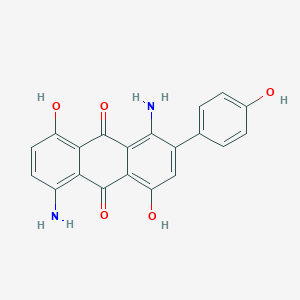
4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline
Vue d'ensemble
Description
4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline is a chemical compound with the molecular formula C11H12ClN. It is used in the synthesis of new aniline derivatives .
Synthesis Analysis
The synthesis of this compound involves modifying aniline monomers with various characteristics. A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, were synthesized and characterized .Molecular Structure Analysis
The molecular structure of this compound was confirmed by various spectroscopic techniques such as proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .Chemical Reactions Analysis
The chemical reactions involving this compound result in the formation of polymers. These polymers exist in protonated emeraldine forms . The impact of the substituent on the polymer characteristics is rationalized in terms of steric and electronic effects .Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.67 g/mol. The compound has a density of 1.157g/cm3 . The boiling point is 355.7ºC at 760mmHg .Applications De Recherche Scientifique
Catalytic Applications : The Palladium(II)-catalyzed amination of isoprene with aniline, using systems that could involve derivatives similar to 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, leads to products like N-(3-methylbut-2-en-1-yl)aniline with high selectivity and yield, indicating potential applications in catalysis (Petrushkina et al., 2005).
Electronic Structure Analysis : Density Functional Theory (DFT) studies on anions of aniline and its derivatives, including structures related to this compound, provide insights into molecular and electronic structures, vibrational frequencies, and infrared intensities, crucial for understanding electronic properties (Vakula et al., 2011).
Mesomorphic Properties : Research on chloro and methyl derivatives of N-[4-(4-Substituted benzoyloxy)benzylidene]anilines, which are structurally related to this compound, show significant effects on mesomorphic properties, indicating potential applications in liquid crystal technology (Hasegawa et al., 1989).
Corrosion Inhibition : Schiff bases derived from anilines, including compounds structurally related to this compound, have been studied for their inhibitive effect on the corrosion of mild steel in acidic solutions. This suggests potential applications in corrosion inhibition (Mistry & Jauhari, 2015).
Polymerization and Sensor Applications : A study on the polymerization of new aniline derivatives, including those similar to this compound, reveals their potential in creating polymers with applications as sensors, due to their sensitivity to moisture and ammonia (Mustafin et al., 2021).
Antimicrobial Agents : Compounds like 4-Chloro-3-coumarin aldehyde reacted with different anilines, including derivatives of this compound, have shown promising results as antimicrobial agents, indicating potential pharmaceutical applications (Bairagi et al., 2009).
Drug Development : Synthesis studies of N-[(2-chloroquinolin-3-yl) methylidene]-2-aniline Schiff bases, structurally related to this compound, and their in vitro antibacterial activity suggest potential applications in drug development (PradeepP. et al., 2015).
Environmental Monitoring : The presence of aromatic amines, including chloroanilines in surface waters, highlights the importance of monitoring and managing environmental pollution. Derivatives of anilines like this compound could be relevant in environmental chemistry and pollution studies (Wegman & Korte, 1981).
Orientations Futures
The future directions for the use of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline could involve its use in the design of chemical sensors due to the high sensitivity of its polymer derivatives to moisture and ammonia . Additionally, the compound could be used in the synthesis of new aniline derivatives with improved solubility .
Propriétés
IUPAC Name |
4-chloro-N-(2-methylbut-3-yn-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-4-11(2,3)13-10-7-5-9(12)6-8-10/h1,5-8,13H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWFOHDYWIFTTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611859 | |
| Record name | 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14465-32-8 | |
| Record name | 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



